molecular formula C7H3F4NO B1323070 3-Fluoro-6-(trifluoromethyl)picolinaldehyde CAS No. 1227585-11-6

3-Fluoro-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1323070
CAS No.: 1227585-11-6
M. Wt: 193.1 g/mol
InChI Key: ULKUSSWPEAJRIR-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethyl)picolinaldehyde (CAS: 1227585-11-6) is a fluorinated pyridine derivative characterized by an aldehyde functional group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 6 of the pyridine ring . This compound belongs to the picolinaldehyde family, which is notable for its utility in pharmaceutical and agrochemical synthesis due to the reactivity of the aldehyde group and the electronic effects imparted by fluorine and trifluoromethyl substituents. The presence of fluorine enhances metabolic stability and lipophilicity, while the -CF₃ group contributes to steric bulk and electron-withdrawing properties, influencing both reactivity and binding interactions .

Properties

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKUSSWPEAJRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine atoms into the picolinaldehyde structure. One common method involves the fluorination of 6-(trifluoromethyl)picolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethyl)picolinaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Fluoro-6-(trifluoromethyl)picolinic acid.

    Reduction: 3-Fluoro-6-(trifluoromethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

a) 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde (CAS: 502925-44-2)
  • Structural Differences : Unlike 3-Fluoro-6-(trifluoromethyl)picolinaldehyde, this compound features a trifluoromethylphenyl substituent at position 6 instead of a -CF₃ group directly attached to the pyridine ring. The aldehyde group remains at position 2 .
  • Impact on Properties: The phenyl group increases molecular weight (MW ≈ 291.23 vs.
b) 3-Methoxy-6-(trifluoromethyl)picolinic Acid (CAS: 1214330-74-1)
  • Structural Differences : Replaces the aldehyde group with a carboxylic acid (-COOH) and substitutes fluorine at position 3 with a methoxy (-OCH₃) group .
  • Impact on Properties : The carboxylic acid enhances water solubility (logP likely lower than the aldehyde derivative) and acidity (pKa ~2-3). The methoxy group is less electron-withdrawing than fluorine, reducing the compound’s metabolic stability .
c) 6-(Trifluoromethyl)picolinic Acid (CAS: 1291487-29-0)
  • Structural Similarity : Shares the -CF₃ group at position 6 but lacks both the fluorine at position 3 and the aldehyde group .
  • Impact on Properties : The absence of fluorine and aldehyde simplifies the structure but reduces versatility in synthetic applications. The carboxylic acid group limits use in lipophilic environments.

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups logP (Predicted) Reactivity Highlights
3-Fluoro-6-(trifluoromethyl)picolinaldehyde 1227585-11-6 C₈H₃F₄NO 223.13 -CHO, -F, -CF₃ ~1.8 Aldehyde enables nucleophilic additions; -F/-CF₃ enhance electrophilicity
6-(3-(Trifluoromethyl)phenyl)picolinaldehyde 502925-44-2 C₁₃H₈F₃NO 291.23 -CHO, -CF₃Ph ~3.2 Higher lipophilicity; phenyl enhances steric hindrance
3-Methoxy-6-(trifluoromethyl)picolinic Acid 1214330-74-1 C₈H₆F₃NO₃ 221.13 -COOH, -OCH₃, -CF₃ ~0.5 Acidic group limits membrane permeability
6-(Trifluoromethyl)picolinic Acid 1291487-29-0 C₇H₄F₃NO₂ 191.11 -COOH, -CF₃ ~0.7 Simplified structure with lower synthetic utility

Functional Group-Driven Reactivity

  • Aldehyde Group : Present only in the target compound and 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde, this group facilitates condensation reactions (e.g., formation of Schiff bases) and serves as a precursor for alcohols or carboxylic acids .
  • Fluorine vs. Methoxy : The -F substituent in the target compound provides stronger electron-withdrawing effects compared to -OCH₃, increasing the electrophilicity of the pyridine ring and altering regioselectivity in substitution reactions .
  • Trifluoromethyl Group : Common in all compared compounds, -CF₃ improves resistance to oxidative degradation but may reduce solubility in polar solvents .

Biological Activity

3-Fluoro-6-(trifluoromethyl)picolinaldehyde (CAS No. 1227585-11-6) is a fluorinated compound that has garnered attention for its potential biological activities. The unique structural features, including a trifluoromethyl group and an aldehyde functional group, contribute to its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C7H4F4N1O
  • Molecular Weight : Approximately 201.1 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, making it a candidate for various biological applications .

The biological activity of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of enzyme activity. Additionally, the fluorine atoms can enhance binding affinity and selectivity for certain molecular targets .

Enzyme Inhibition

Research indicates that 3-Fluoro-6-(trifluoromethyl)picolinaldehyde can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been used as a probe to study aldehyde dehydrogenases, which play crucial roles in detoxification processes .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's lipophilicity may facilitate its penetration into bacterial membranes, enhancing its efficacy as an antimicrobial agent .

Case Studies

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
3-Fluoro-5-(trifluoromethyl)picolinaldehydeFluorine at position 5Moderate enzyme inhibition
3-Fluoro-4-(trifluoromethyl)picolinaldehydeFluorine at position 4Antimicrobial properties
3-Fluoro-2-(trifluoromethyl)picolinaldehydeFluorine at position 2Limited biological studies

The distinct positioning of the trifluoromethyl and fluorine groups in 3-Fluoro-6-(trifluoromethyl)picolinaldehyde enhances its metabolic stability and lipophilicity compared to its analogs .

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